

The Biological Activity of FAUC 3019 (FG-3019/Pamrevlumab): A Technical Overview

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Compound of Interest

Compound Name: FAUC 3019

Cat. No.: B1672301

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Introduction

FAUC 3019, correctly identified as FG-3019 and also known as Pamrevlumab, is a first-in-class, fully human monoclonal antibody that targets Connective Tissue Growth Factor (CTGF). CTGF is a matricellular protein that plays a pivotal role in the pathogenesis of various fibrotic diseases and cancers. This technical guide provides a comprehensive overview of the initial characterization of FG-3019's biological activity, summarizing key quantitative data, detailing experimental protocols, and visualizing the associated signaling pathways.

Mechanism of Action

FG-3019 exerts its biological effects by specifically binding to Connective Tissue Growth Factor (CTGF), a key mediator of fibrosis and cell proliferation. This binding prevents CTGF from interacting with its receptors and downstream signaling partners, thereby inhibiting its pro-fibrotic and oncogenic activities.

The CTGF Signaling Axis

CTGF functions as a central node in a complex signaling network that drives tissue remodeling. It acts downstream of or in concert with Transforming Growth Factor-beta (TGF- β), a potent pro-fibrotic cytokine. The binding of TGF- β to its receptor initiates a signaling cascade that leads to the transcription of CTGF. CTGF, in turn, amplifies and sustains the fibrotic response

by promoting fibroblast proliferation, differentiation into myofibroblasts, and excessive deposition of extracellular matrix (ECM) components like collagen.

FG-3019's high-affinity binding to CTGF effectively neutralizes its activity, disrupting this pathological feedback loop.

Quantitative Data Summary

The biological activity of FG-3019 has been quantified in a range of preclinical and clinical studies. The following tables summarize key findings.

Table 1: In Vitro Biological Activity of FG-3019

Assay Type	Cell Line/Model	Key Findings	Reference
Binding Affinity (Kd)	Recombinant human CTGF	0.1 - 0.2 nM	[1]
Fibroblast Proliferation	NIH3T3 fibroblasts	FG-3019 (20 µg/ml) significantly suppressed TGF-β1-induced fibroblast proliferation.	
Cell Migration	Mesothelioma cells (ACC-MESO-4)	FG-3019, in combination with pemetrexed, significantly inhibited cell migration compared to control.	
Clonogenic Survival	Various cancer cell lines	FG-3019 has been evaluated for its impact on the long-term proliferative capacity of cancer cells.	

Table 2: In Vivo Efficacy of FG-3019 in Preclinical Models

Disease Model	Animal Model	Treatment Regimen	Key Findings	Reference
Idiopathic Pulmonary Fibrosis	Bleomycin-induced lung fibrosis (mouse)	Prophylactic and therapeutic administration	Reduced lung collagen content, improved lung function, and attenuated fibrotic pathology.	
Pancreatic Cancer	Orthotopic xenograft (mouse)	Combination with gemcitabine	Significantly reduced tumor growth and metastasis compared to gemcitabine alone.	[2] [3]
Diabetic Nephropathy	Rodent models	Not specified	Showed activity in rodent models of kidney dysfunction associated with diabetes.	[1]

Table 3: Clinical Efficacy of FG-3019 (Pamrevlumab)

Clinical Trial (Identifier)	Indication	Key Efficacy Endpoints	Results	Reference
Phase 2 (NCT01262001)	Idiopathic Pulmonary Fibrosis	Change in Forced Vital Capacity (FVC), Quantitative HRCT	Attenuated the decline in FVC and showed a reduction in the extent of pulmonary fibrosis in a subset of patients.	[4] [5] [6]
Phase 2	Locally Advanced Pancreatic Cancer	Overall Survival (OS), Resectability	Combination with gemcitabine and nab-paclitaxel showed a trend towards improved resectability.	[7]
Phase 3 (LAPIS - NCT03941093)	Locally Advanced Pancreatic Cancer	Overall Survival (OS)	Did not meet the primary endpoint of improved OS.	[8] [9]
Phase 2/3 (Precision Promise - NCT04229004)	Metastatic Pancreatic Cancer	Overall Survival (OS)	Did not show a significant improvement in OS.	[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize the biological activity of FG-3019.

Fibroblast Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

- Human lung fibroblasts (e.g., MRC-5)
- Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
- FG-3019 (Pamrevlumab)
- Recombinant human TGF- β 1
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- MTT solvent (e.g., acidified isopropanol)
- 96-well plates

Procedure:

- Seed fibroblasts into 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
- Starve the cells in serum-free DMEM for 24 hours.
- Pre-incubate the cells with varying concentrations of FG-3019 or control IgG for 1 hour.
- Stimulate the cells with TGF- β 1 (e.g., 5 ng/mL) in the presence of FG-3019 or control.
- Incubate for 48-72 hours.
- Add 10 μ L of MTT solution to each well and incubate for 4 hours at 37°C.
- Carefully remove the medium and add 100 μ L of MTT solvent to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.

Cell Migration Assay (Transwell Assay)

This assay assesses the ability of cells to migrate through a porous membrane towards a chemoattractant.

Materials:

- Cancer cell line of interest (e.g., pancreatic cancer cell line PANC-1)
- Transwell inserts (8 μ m pore size) for 24-well plates
- Serum-free and serum-containing culture medium
- FG-3019 (Pamrevlumab)
- Cotton swabs
- Fixation and staining reagents (e.g., methanol and crystal violet)

Procedure:

- Seed cancer cells (e.g., 1×10^5 cells) in serum-free medium into the upper chamber of the Transwell inserts.
- Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
- Include different concentrations of FG-3019 or control IgG in both the upper and lower chambers.
- Incubate for 24-48 hours.
- Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
- Fix the migrated cells on the lower surface of the membrane with methanol.
- Stain the cells with crystal violet.
- Count the number of migrated cells in several microscopic fields.

Clonogenic Survival Assay

This assay determines the long-term ability of a single cell to proliferate and form a colony, a measure of reproductive integrity.

Materials:

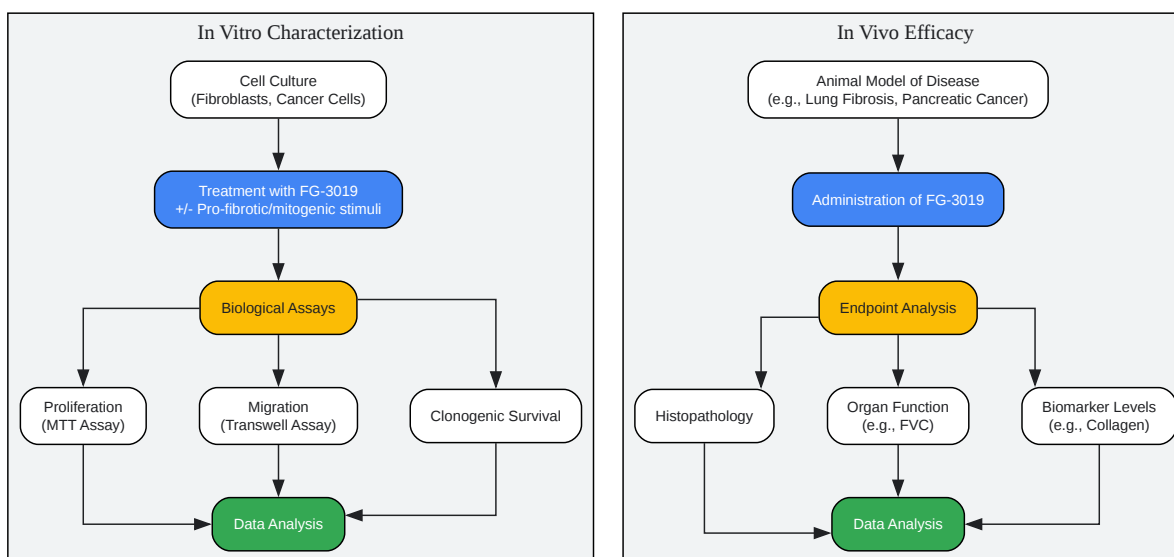
- Cancer cell line of interest
- Complete culture medium
- FG-3019 (Pamrevlumab)
- 6-well plates
- Fixation and staining reagents (e.g., glutaraldehyde and crystal violet)

Procedure:

- Plate a known number of cells (e.g., 500-1000 cells/well) into 6-well plates.
- Allow the cells to adhere overnight.
- Treat the cells with various concentrations of FG-3019 or control for a defined period (e.g., 24 hours).
- Remove the treatment, wash the cells, and add fresh complete medium.
- Incubate for 10-14 days, allowing colonies to form.
- Fix the colonies with glutaraldehyde.
- Stain the colonies with crystal violet.
- Count the number of colonies (typically defined as >50 cells).
- Calculate the plating efficiency and surviving fraction for each treatment condition.

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by FG-3019.



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